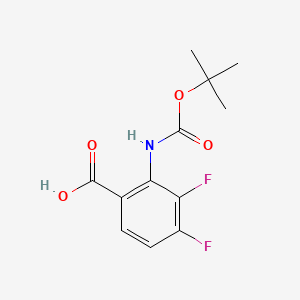
2-((tert-Butoxycarbonyl)amino)-3,4-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on a benzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild heating.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine, along with carbon dioxide and tert-butanol as by-products.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon deprotection, the free amine can then engage in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3,5-difluorobenzoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3,4-dichlorobenzoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring, which can significantly influence its reactivity and properties. The fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C12H13F2NO4 |
|---|---|
Peso molecular |
273.23 g/mol |
Nombre IUPAC |
3,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
FURYVRQFIAXZQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
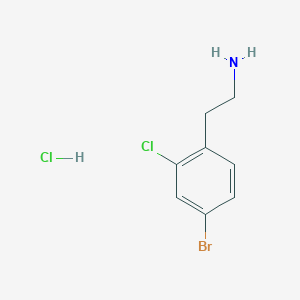
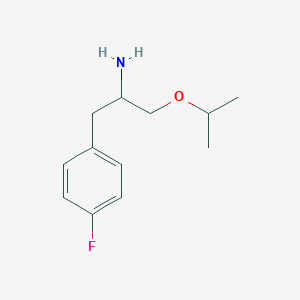
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

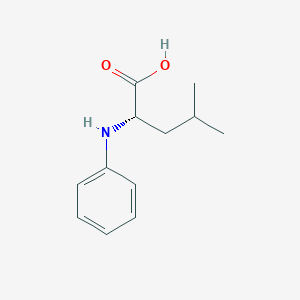
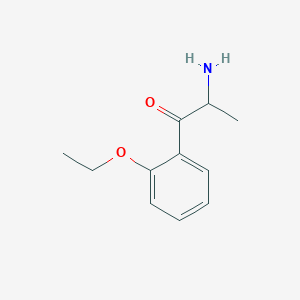
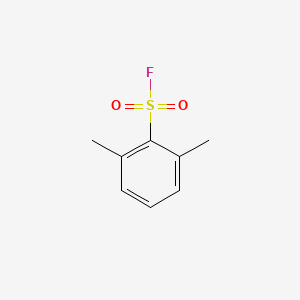

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
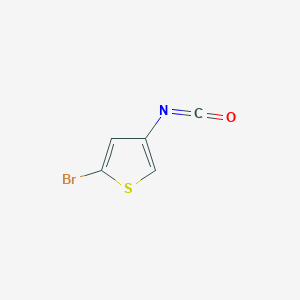
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

